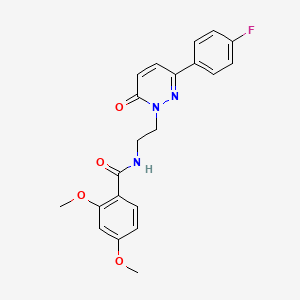![molecular formula C15H27NO3 B2624490 Tert-butyl 8-(hydroxymethyl)-7-azaspiro[4.5]decane-7-carboxylate CAS No. 2138297-81-9](/img/structure/B2624490.png)
Tert-butyl 8-(hydroxymethyl)-7-azaspiro[4.5]decane-7-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 8-(hydroxymethyl)-7-azaspiro[4.5]decane-7-carboxylate, also known as BMS-986142, is a small molecule inhibitor that has shown potential in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus.
Mécanisme D'action
Tert-butyl 8-(hydroxymethyl)-7-azaspiro[4.5]decane-7-carboxylate is a selective inhibitor of the TYK2 enzyme, which is involved in the signaling pathway of several cytokines that are implicated in autoimmune diseases. By inhibiting TYK2, Tert-butyl 8-(hydroxymethyl)-7-azaspiro[4.5]decane-7-carboxylate reduces the activation of immune cells and the production of inflammatory cytokines, leading to a reduction in inflammation and joint damage.
Biochemical and Physiological Effects:
Tert-butyl 8-(hydroxymethyl)-7-azaspiro[4.5]decane-7-carboxylate has been shown to reduce the production of several cytokines, including IL-12, IL-23, and IFN-α, which are involved in the pathogenesis of autoimmune diseases. Tert-butyl 8-(hydroxymethyl)-7-azaspiro[4.5]decane-7-carboxylate has also been shown to reduce the activation of immune cells, such as T cells and B cells, which are involved in the immune response in autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Tert-butyl 8-(hydroxymethyl)-7-azaspiro[4.5]decane-7-carboxylate has several advantages for use in lab experiments. It has a high degree of selectivity for the TYK2 enzyme, which reduces the risk of off-target effects. Tert-butyl 8-(hydroxymethyl)-7-azaspiro[4.5]decane-7-carboxylate also has good pharmacokinetic properties, with high oral bioavailability and a long half-life. However, Tert-butyl 8-(hydroxymethyl)-7-azaspiro[4.5]decane-7-carboxylate has some limitations, including its relatively low solubility and its potential for drug-drug interactions.
Orientations Futures
There are several future directions for the study of Tert-butyl 8-(hydroxymethyl)-7-azaspiro[4.5]decane-7-carboxylate. One potential direction is the investigation of its efficacy in other autoimmune diseases, such as psoriasis and multiple sclerosis. Another direction is the investigation of its combination with other therapies, such as biologics, to enhance its efficacy. Additionally, further studies are needed to fully understand the safety and tolerability of Tert-butyl 8-(hydroxymethyl)-7-azaspiro[4.5]decane-7-carboxylate in humans.
Méthodes De Synthèse
The synthesis of Tert-butyl 8-(hydroxymethyl)-7-azaspiro[4.5]decane-7-carboxylate involves several steps. The first step is the preparation of tert-butyl 4-(bromomethyl)-1-cyclohexene-1-carboxylate, which is then reacted with 7-azaspiro[4.5]decane-7-carboxylic acid to form tert-butyl 8-(bromomethyl)-7-azaspiro[4.5]decane-7-carboxylate. This compound is then treated with sodium hydroxide and hydrogen peroxide to form the final product, tert-butyl 8-(hydroxymethyl)-7-azaspiro[4.5]decane-7-carboxylate.
Applications De Recherche Scientifique
Tert-butyl 8-(hydroxymethyl)-7-azaspiro[4.5]decane-7-carboxylate has been extensively studied for its potential in the treatment of autoimmune diseases. In preclinical studies, Tert-butyl 8-(hydroxymethyl)-7-azaspiro[4.5]decane-7-carboxylate has shown efficacy in reducing inflammation and joint damage in animal models of rheumatoid arthritis and lupus. Tert-butyl 8-(hydroxymethyl)-7-azaspiro[4.5]decane-7-carboxylate has also been shown to be effective in reducing disease activity in patients with rheumatoid arthritis in early clinical trials.
Propriétés
IUPAC Name |
tert-butyl 8-(hydroxymethyl)-7-azaspiro[4.5]decane-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO3/c1-14(2,3)19-13(18)16-11-15(7-4-5-8-15)9-6-12(16)10-17/h12,17H,4-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIKFEIPRXGIMKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CCCC2)CCC1CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 8-(hydroxymethyl)-7-azaspiro[4.5]decane-7-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-phenylethanesulfonamide](/img/structure/B2624408.png)
![N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2624409.png)
![7-(4-((3-chlorophenyl)sulfonyl)piperazin-1-yl)-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2624410.png)
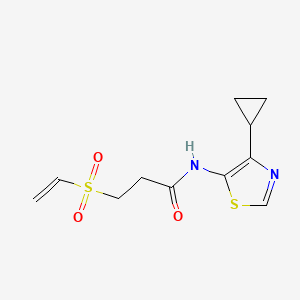
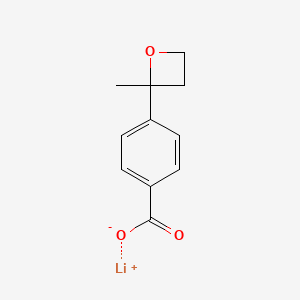
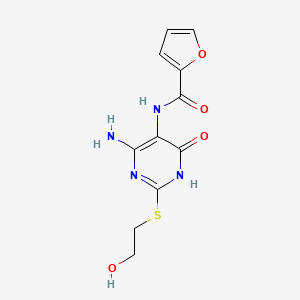
![(3As,7aR)-1-methyl-3a,4,5,6,7,7a-hexahydro-3H-pyrrolo[3,2-c]pyridin-2-one;hydrochloride](/img/structure/B2624415.png)
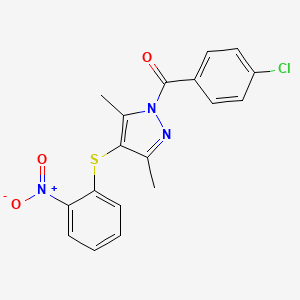


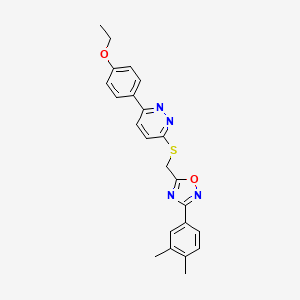
![6-[({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)methyl]pyridine-3-carboxylic acid](/img/structure/B2624427.png)

